Tenatoprazole is a novel proton pump inhibitor (PPI) currently under investigation for its potential in treating acid-related disorders like gastroesophageal reflux disease (GERD) []. Structurally similar to Omeprazole, Tenatoprazole distinguishes itself through a prolonged plasma half-life, exceeding that of other PPIs [, , , ]. This characteristic translates to a longer duration of acid suppression, potentially offering therapeutic advantages [, ].
Tenatoprazole is a potent proton pump inhibitor (PPI) primarily used in the treatment of gastric acid-related disorders, such as gastroesophageal reflux disease and peptic ulcers. It functions by inhibiting the hydrogen-potassium ATPase enzyme system in the gastric parietal cells, effectively reducing gastric acid secretion. Tenatoprazole is notable for its stability and efficacy, making it a significant compound in the pharmaceutical industry.
Tenatoprazole belongs to the class of drugs known as imidazoles, which are characterized by their five-membered aromatic ring structure containing nitrogen atoms. Its chemical formula is CHNOS, and it is classified under the broader category of antiulcer agents.
The synthesis of tenatoprazole typically involves several steps, including condensation reactions and oxidation processes. One notable method includes:
The molecular structure of tenatoprazole consists of a complex arrangement featuring an imidazole ring fused with a pyridine moiety. The specific arrangement of atoms contributes to its pharmacological activity.
Tenatoprazole undergoes various chemical reactions that are crucial for its metabolism and pharmacological activity. Key reactions include:
The primary mechanism of action for tenatoprazole involves the inhibition of the hydrogen-potassium ATPase enzyme located in the gastric parietal cells. By blocking this enzyme, tenatoprazole effectively reduces the secretion of gastric acid:
The onset of action typically occurs within hours, with prolonged effects lasting up to 24 hours or more due to irreversible binding to the enzyme.
Tenatoprazole exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
Tenatoprazole's primary application lies within gastroenterology as an effective treatment for conditions associated with excessive gastric acid production:
Research continues into further applications, including potential roles in managing other gastrointestinal disorders and investigating its metabolic pathways for enhanced therapeutic strategies.
Tenatoprazole (5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methanesulfinyl]-1H-imidazo[4,5-b]pyridine) is a prodrug requiring acid activation for pharmacological activity. Its core structure replaces the benzimidazole ring of conventional PPIs with an imidazopyridine ring system, conferring distinct physicochemical properties [1] [6]. This structural modification increases the pKa of the fused imidazole nitrogen (pKa ≈ 4.04) compared to benzimidazole PPIs (pKa ≈ 1.0), enhancing stability in acidic environments [1] [5].
Following parietal cell accumulation, tenatoprazole undergoes protonation-dependent conversion to sulfenic acid or sulfenamide species. The activation rate is pH-dependent, with a half-life of 9.3 minutes at pH 1.3 – intermediate between pantoprazole (14.0 min) and omeprazole (4.7 min) [5] [6]. This moderate activation kinetics allows deeper penetration into the pump lumen before conversion, facilitating access to critical cysteine residues. The drug achieves maximal plasma concentration (Cₘₐₓ) within 2-4 hours post-administration, with dose-proportional increases in area under the curve (AUC) [3] [9].
Compound | Chemical Structure | Half-life at pH 1.3 (min) |
---|---|---|
Tenatoprazole | Imidazopyridine | 9.3 |
Omeprazole | Benzimidazole | 4.7 |
Pantoprazole | Benzimidazole | 14.0 |
Lansoprazole | Benzimidazole | 3.2 |
The activated sulfenamide species of tenatoprazole forms disulfide bonds with luminally accessible cysteine residues of the H⁺/K⁺-ATPase α-subunit. Tryptic digestion and mass spectrometry analyses identify two primary binding sites: Cys813 in transmembrane segment TM6 and Cys822 in TM5/6 [2] [5] [8]. The stoichiometry of binding reaches 2.6 nmol/mg enzyme protein in vitro and 2.9 nmol/mg in vivo at peak inhibition (2 hours post-IV administration) [5].
The dual binding profile confers unique inhibition kinetics. Binding at Cys813 demonstrates relative lability with a half-life of 3.9 hours, reversible by endogenous reductants like glutathione. In contrast, Cys822 binding exhibits remarkable stability, persisting for up to 52 hours and aligning with the enzyme's natural turnover rate [5] [6]. This dichotomy creates a biphasic recovery pattern: an initial rapid phase reflecting Cys813 dissociation and a prolonged plateau phase governed by pump regeneration. The covalent modification disrupts ion transport by sterically blocking the proton translocation pathway involving Glu795, Glu820, and Lys791 [4] [8].
As a chiral sulfoxide, tenatoprazole exists as R and S enantiomers with distinct metabolic profiles. The S-enantiomer demonstrates significantly slower metabolism by CYP2C19 compared to the R-form (7-fold lower Vₘₐₓ) [7] [9]. Consequently, S-tenatoprazole achieves approximately twice the bioavailability of the racemate or R-isomer in animal models [1] [5].
Crystal structure analyses reveal that the sodium salt hydrate of S-tenatoprazole adopts a unique lattice configuration with enhanced aqueous solubility compared to the free form. This molecular arrangement facilitates rapid water access and dissolution, contributing to its superior pharmacokinetic profile [1] [7]. Metabolism studies show divergent pathways: the R-enantiomer undergoes primarily CYP2C19-mediated 5′-hydroxylation, while the S-enantiomer relies more on CYP3A4-mediated sulfoxidation to tenatoprazole sulfone [9]. These differences diminish the impact of CYP2C19 polymorphisms on S-tenatoprazole efficacy.
Tenatoprazole's extended plasma half-life (7-9 hours vs 1-2 hours for benzimidazole PPIs) translates to superior acid suppression dynamics. Pharmacodynamic studies measuring intragastric pH demonstrate:
Table 2: Pharmacokinetic Parameters of Tenatoprazole vs Esomeprazole
Parameter | S-Tenatoprazole 60mg | S-Tenatoprazole 90mg | Esomeprazole 40mg |
---|---|---|---|
Plasma Half-life (h) | 7.8 ± 2.1 | 8.2 ± 2.3 | 1.5 ± 0.4 |
AUC₀₋₂₄ (μg·h/mL) | 32.5 ± 10.4 | 48.1 ± 15.2 | 11.8 ± 3.6 |
Cₘₐₓ (μg/mL) | 3.8 ± 1.2 | 5.2 ± 1.6 | 2.1 ± 0.7 |
Table 3: Acid Suppression Efficacy of S-Tenatoprazole vs Esomeprazole (Day 5)
Parameter | S-Tenatoprazole 60mg | S-Tenatoprazole 90mg | Esomeprazole 40mg |
---|---|---|---|
24-hour period | |||
Median pH | 5.19 ± 0.52* | 5.34 ± 0.45* | 4.76 ± 0.82 |
% Time pH >4 | 77 ± 12* | 80 ± 11* | 63 ± 11 |
Nocturnal period | |||
Median pH | 4.94 ± 0.65* | 5.14 ± 0.64* | 3.69 ± 1.18 |
% Time pH >4 | 73 ± 17* | 77 ± 12* | 46 ± 17 |
Subjects with NAB (%) | 43.3* | 54.8* | 90.3 |
p<0.0001 vs esomeprazole [3] |
The extended pharmacodynamic activity manifests clinically as significantly reduced nocturnal acid breakthrough (NAB) – a major limitation of conventional PPIs. Even after treatment cessation, tenatoprazole exhibits a "carry-over effect" with sustained pH control for >72 hours, attributable to its stable binding at Cys822 and prolonged half-life [1] [3]. Molecular modeling suggests that the imidazopyridine structure enables optimal positioning within the proton translocation channel, sterically hindering conformational transitions between E1 and E2 pump states more effectively than benzimidazole-based inhibitors [1] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7